molecular formula C21H32N2O B5119314 1-benzyl-N-cyclooctyl-4-piperidinecarboxamide

1-benzyl-N-cyclooctyl-4-piperidinecarboxamide

Numéro de catalogue B5119314
Poids moléculaire: 328.5 g/mol
Clé InChI: ULPSSKRLOJJMMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-N-cyclooctyl-4-piperidinecarboxamide (commonly known as BTCP) is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential pharmacological applications. BTCP is a potent and selective dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various neurological disorders.

Mécanisme D'action

The mechanism of action of BTCP is based on its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, BTCP increases the concentration of dopamine in the synapse, which leads to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are mainly related to its ability to increase dopamine signaling. This leads to a variety of effects such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, excessive dopamine signaling can also lead to adverse effects such as addiction, psychosis, and neurotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BTCP in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, the use of BTCP is also associated with some limitations such as its potential for abuse and neurotoxicity.

Orientations Futures

There are several future directions for the research on BTCP. One potential direction is the development of new derivatives with improved pharmacological properties such as increased selectivity and reduced toxicity. Another direction is the investigation of the role of BTCP in the regulation of other neurotransmitters such as serotonin and norepinephrine. Finally, the potential therapeutic applications of BTCP in the treatment of various neurological disorders should be further investigated.

Méthodes De Synthèse

The synthesis of BTCP involves a multi-step process that starts with the reaction of cyclooctanone with benzylmagnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with piperidine to form the corresponding alcohol, which is subsequently converted to the carboxylic acid. Finally, the carboxylic acid is treated with thionyl chloride to form the desired amide product.

Applications De Recherche Scientifique

BTCP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.

Propriétés

IUPAC Name

1-benzyl-N-cyclooctylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c24-21(22-20-11-7-2-1-3-8-12-20)19-13-15-23(16-14-19)17-18-9-5-4-6-10-18/h4-6,9-10,19-20H,1-3,7-8,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSSKRLOJJMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.